N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide” is a compound that is part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions, as outlined in the patent WO2015017412A1 . The patent provides methods of synthesizing compounds of this class and pharmaceutical compositions containing these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The patent WO2015017412A1 provides a general protocol for the synthesis of compounds of this class .Aplicaciones Científicas De Investigación
Catalytic Enantioselective Reactions
A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, including derivatives of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide, has been reported. This reaction leads to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with high yields and enantioselectivities, using readily available chiral ligands and Me2Zn as the zinc source (Munck et al., 2017).
Heteroaromatic Annulation Studies
Studies have shown that 10,11-dihydrodibenzo[b,f][1,4]oxazepin derivatives, like the compound , can be efficiently used in heteroaromatic annulation reactions. These reactions facilitate the synthesis of novel dibenzoxepino-fused heterocycles, contributing significantly to the development of new chemical entities (Kumar et al., 2007).
Synthesis of Benzothiazepines and Benzoxazepines
The compound and its derivatives have been utilized in the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines. These syntheses involve cyclizations of related compounds, leading to novel chemical structures with potential applications in various fields of chemistry and pharmacology (Katritzky et al., 2001).
Solid Support Synthesis
The solid support synthesis of 2-substituted dibenz[b,f]oxazepin-11(10H)-ones via SNAr methodology on AMEBA resin has been reported. This method allows for the efficient assembly of dibenzo[b,f]oxazepin derivatives, highlighting the versatility and applicability of these compounds in synthetic organic chemistry (Ouyang et al., 1999).
Biomass-Involved Synthesis Strategy
A biomass-involved strategy for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones, including derivatives similar to the compound , has been established. This method represents an innovative approach to synthesize diversified benzo-fused N-heterocycles, demonstrating the compound's role in sustainable chemistry (Zhang et al., 2015).
Asymmetric Alkynylation
The compound has been used in asymmetric alkynylation reactions to produce 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. This process demonstrates the compound’s utility in synthesizing optically active heterocyclic products with potential applications in medicinal chemistry (Ren et al., 2014).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on this compound and related compounds could include further investigation into their therapeutic effects, potential side effects, and mechanisms of action. Additionally, research could explore the synthesis of new compounds with similar structures and properties .
Propiedades
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-2-25-19-10-6-7-11-21(19)29-20-13-12-16(14-18(20)23(25)27)24-22(26)15-28-17-8-4-3-5-9-17/h3-14H,2,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITASFBYQNCRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.